2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is a chemical compound with the molecular formula and a molecular weight of 467.42 g/mol. This compound is classified under organic halides and pyridine derivatives, recognized for its utility in various chemical syntheses and biological studies. It is commonly used as a building block in the synthesis of more complex organic molecules and has applications in biochemical research due to its structural properties .
The synthesis of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate can be approached through several methods, including:
These methodologies are critical for developing pharmaceuticals and understanding their synthetic pathways .
The molecular structure of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate can be represented using various structural formulas:
InChI=1S/C9H8ClI2NO3/c10-1-2-16-8(14)5-13-3-6(11)9(15)7(12)4-13/h3-4H,1-2,5H2
C1=C(C(=O)C(=CN1CC(=O)OCCCl)I)I
This compound features a pyridine ring substituted at positions 3 and 5 with iodine atoms and a keto group at position 4. The chloroethyl group is attached via an ester linkage, contributing to its reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClI2NO3 |
| Molecular Weight | 467.42 g/mol |
| Density | Approximately 2.29 g/cm³ |
| Purity | Typically ≥95% |
The reactivity of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is notable in several chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate primarily involves its role as an electrophile in biochemical pathways:
This mechanism underpins its applications in medicinal chemistry and biochemistry .
The physical and chemical properties of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate include:
These properties are crucial for determining its handling protocols in laboratory settings and potential applications .
The primary applications of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate include:
The systematic chemical name 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate follows IUPAC conventions to precisely describe its molecular architecture. The core heterocyclic unit is a 4-pyridone ring (1(4H)-pyridinyl) substituted with iodine atoms at positions 3 and 5 and a keto group at position 4. The acetate moiety at the N1 position features a 2-chloroethyl ester group, defining its reactivity profile. This compound is cataloged under CAS Registry Number 32401-40-4 and has the molecular formula C₉H₈ClI₂NO₃ (molecular weight: 467.43 g/mol) [3] [6]. Its SMILES notation (ClCCOC(=O)CN1C=C(C(=O)C(=C1)I)I) and InChIKey (CYRCWXDNSDQEIY-UHFFFAOYSA-N) provide unique structural identifiers for database searches [8] [10].
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| Systematic Name | 2-Chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate |
| CAS Registry | 32401-40-4 |
| Molecular Formula | C₉H₈ClI₂NO₃ |
| Molecular Weight | 467.43 g/mol |
| SMILES | ClCCOC(=O)CN1C=C(C(=O)C(=C1)I)I |
| InChIKey | CYRCWXDNSDQEIY-UHFFFAOYSA-N |
Computational descriptors include:
Structurally, it belongs to the N-alkylated diiodo-4-pyridone family, characterized by the presence of two iodine atoms that enable further functionalization via halogen exchange reactions. The 2-chloroethyl ester group classifies it as a bifunctional electrophile, capable of nucleophilic substitution at the chlorine or acyl substitution at the carbonyl [5] [6].
This compound emerged from medicinal chemistry efforts to optimize iodinated pyridone scaffolds, initially investigated for their radiographic contrast properties. The propyl ester analog (propyliodone, CAS 587-61-1) was historically employed as a bronchographic agent, leveraging the radiopacity of iodine atoms for lung imaging [7]. The 2-chloroethyl variant represents a strategic modification, replacing the propyl group with a bioactive warhead known for alkylating biomolecules.
The 2-chloroethyl group is historically significant in antineoplastic agents (e.g., nitrogen mustards) due to its ability to form aziridinium intermediates that crosslink DNA [5]. Its incorporation into the diiodopyridone scaffold aimed to merge radiographic functionality with cytotoxic potential, reflecting mid-20th century drug design approaches that prioritized polypharmacology. Early synthetic routes involved:
Suppliers like Matrix Scientific (Catalog #059716) and Aronis (Catalog #BBC/402) provide this compound for research, priced at $199/500mg and $537/10g, respectively [6], highlighting its role as a specialized building block in modern drug discovery.
2-Chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate serves as a critical intermediate in designing hybrid antimicrobial agents through covalent fusion of pharmacophores. Its molecular structure integrates two bioactive motifs:
Table 2: Hybrid Components and Biological Rationale
| Structural Motif | Antimicrobial Mechanism | Target Pathogens |
|---|---|---|
| 3,5-Diiodo-4-pyridone | Radical generation, membrane disruption | Gram-positive bacteria, fungi |
| 2-Chloroethyl ester | DNA alkylation, enzyme inhibition | Drug-resistant strains |
Hybridization exploits synergistic toxicity: The pyridone component facilitates cellular uptake, while the chloroethyl group delivers targeted alkylation. Synthetic studies demonstrate coupling with quinolone antibiotics or sulfonamides via:
Current research focuses on optimizing these hybrids against multidrug-resistant Staphylococcus aureus and Candida auris, with preliminary evidence showing enhanced efficacy versus parent drugs. The iodine atoms also provide handles for radio-tracking in mechanistic studies, bridging therapeutic and diagnostic applications [7] [9].
Table 3: Key Derivatives and Research Applications
| Derivative Class | Synthetic Modification | Research Application |
|---|---|---|
| Quinolone hybrids | C7-piperazinyl linkage | DNA gyrase-topoisomerase IV inhibition |
| Peptide conjugates | Esterase-cleavable linkers | Targeted delivery to microbial biofilms |
| Metal complexes | Iodine-coordinated Ag⁺/Cu²⁺ | Enhanced broad-spectrum activity |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1